![molecular formula C12H12ClNO6S B2635641 1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline CAS No. 1008580-51-5](/img/structure/B2635641.png)

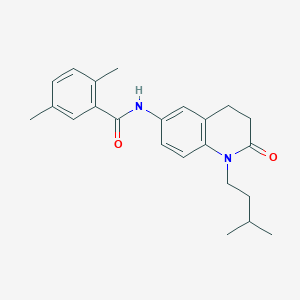

1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline, commonly known as CP-465,022, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a potent and selective inhibitor of the glycine transporter 1 (GlyT1), which is responsible for regulating glycine levels in the brain. Glycine is an important neurotransmitter that plays a crucial role in various physiological processes, including memory, learning, and cognition. CP-465,022 has shown promising results in preclinical studies for the treatment of various neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and depression.

科学的研究の応用

Organocatalysis

Proline sulfonamides, including N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide (Hua Cat) and N-(carboxy-p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide (Hua Cat-II), have been used to catalyze highly enantioselective and diastereoselective C-C bond-forming reactions. This includes applications in the aldol reaction, Mannich reaction, formal aza-Diels-Alder reaction, tandem Michael/Mannich reaction, and Yamada-Otani reaction. These compounds demonstrate notable ability to construct all-carbon quaternary stereocenters in high enantioselectivity and diastereoselectivity, showing practicality for large scale and industrial applications (Yang & Carter, 2010).

Synthesis and Antiviral Activity

The synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid, involves a series of steps including esterification, hydrazination, salt formation, cyclization, and conversion into sulfonyl chloride, followed by nucleophilic attack of amines. These compounds have shown certain anti-tobacco mosaic virus activity (Chen et al., 2010).

Domino Annulation Reactions

L-proline catalyzes three-component reactions for synthesizing thieno[3,2-c]thiopyran derivatives. This transformation presumably occurs via a one-pot domino sequence involving enamine formation, aldol condensation, Michael addition, 6-exo-trig cyclization, and elimination. This process involves the creation of three C-C bonds and generates three new stereocenters with complete diastereoselectivity (Indumathi, Perumal, & Menéndez, 2010).

Asymmetric Direct Aldol Reactions

N-Sulfonylcarboxamides, including N-arylsulfonyl derivatives of L-proline amide, have been synthesized for catalyzing the asymmetric direct aldol addition of acetone to 4-nitrobenzaldehyde. These derivatives offer improved reactivities and enantioselectivities compared to L-proline, suggesting their utility as highly enantioselective catalysts for direct aldol reactions (Berkessel, Koch, & Lex, 2004).

Synthesis of Poly(l-proline) Derivatives

The synthesis of optically active poly(cis- and trans-5-isopropylproline) has been reported, with studies on the effect of substituents on the conformation of poly(l-proline). This work involves the formation of Δ′-2-isopropylpyrroline-5-carboxylic acid hydrochloride and its conversion to cis- and trans-isomers of 5-isopropylproline (Mcgrady & Overberger, 1987).

特性

IUPAC Name |

1-(5-carboxy-2-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO6S/c13-8-4-3-7(11(15)16)6-10(8)21(19,20)14-5-1-2-9(14)12(17)18/h3-4,6,9H,1-2,5H2,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHDYKOOUAMDKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-chloro-3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2635558.png)

![4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-diallylbenzenesulfonamide](/img/no-structure.png)

![(5R,8S)-N-(m-tolyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2635560.png)

![2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-(azepan-1-yl)ethanone](/img/structure/B2635563.png)

![N-(3-chloro-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2635568.png)

![2-Chloro-N-[1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]acetamide](/img/structure/B2635570.png)

![6-Benzyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2635571.png)

![4-(4-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2635577.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2635578.png)

![3-(2,5-dimethylbenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2635580.png)